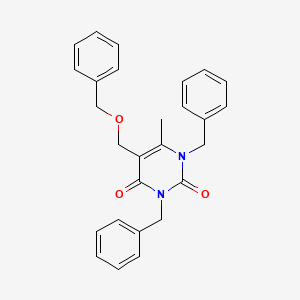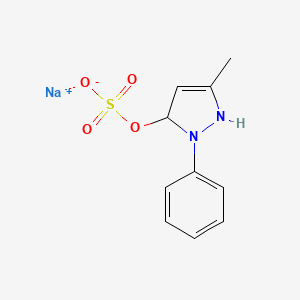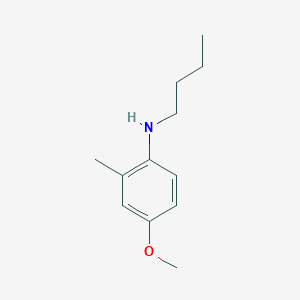
Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and methylsulfonyl groups attached to the benzene ring. This compound is a white crystalline solid with a bitter taste and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- can be achieved through various methods. One common approach involves the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group. The chloro and methoxy groups can be introduced through subsequent electrophilic aromatic substitution reactions using appropriate reagents like chlorine and methanol .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. For example, the synthesis may begin with 2-chloro-3-methylbenzoic acid, which undergoes methoxylation and sulfonylation reactions to yield the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2) and methanol (CH3OH) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoic acids depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][4].
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-chloro-4-methoxy-: Similar structure but lacks the methylsulfonyl group.
Benzoic acid, 3-chloro-4-methoxy-: Similar structure but with different positions of substituents.
Benzoic acid, 2-methoxy-4-(methylsulfonyl)-: Lacks the chloro group.
Uniqueness
The presence of the chloro, methoxy, and methylsulfonyl groups in benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- imparts unique chemical and biological properties.
Properties
CAS No. |
105917-83-7 |
|---|---|
Molecular Formula |
C9H9ClO5S |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
2-chloro-3-methoxy-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H9ClO5S/c1-15-8-6(16(2,13)14)4-3-5(7(8)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
BQXRJSUDIQLLKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)
![9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)

![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)





![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)
![2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12095774.png)

![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)
![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)
